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Compound of Interest

Compound Name: Psi-DOM

Cat. No.: B3063821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed initial toxicology screening program for the

novel psychoactive compound Psi-DOM (2,6-dimethoxy-4-methylamphetamine). As of the date

of this publication, publicly available, comprehensive toxicological data for Psi-DOM is limited.

The following guide is therefore based on established principles of preclinical safety evaluation

for new chemical entities, particularly those with expected psychoactive effects and structural

similarities to known phenethylamines like DOM.

Executive Summary
Psi-DOM is a positional isomer of the psychedelic phenethylamine DOM, with the methoxy

group shifted from the 5 to the 6 position.[1] While preliminary characterization has focused on

its pharmacodynamics, particularly its affinity for serotonin 5-HT2A and 5-HT2C receptors, a

thorough toxicological evaluation is a prerequisite for any further research or development.[1]

This guide details a proposed multi-tiered approach for the initial toxicology screening of Psi-
DOM, encompassing in vitro and in vivo assays to identify potential hazards and establish a

preliminary safety profile. The proposed screening cascade is designed to assess cytotoxicity,

genotoxicity, and acute systemic toxicity, providing foundational data for go/no-go decisions in a

drug development pipeline.

Pharmacodynamic and Pharmacokinetic Profile
(Summary)
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A comprehensive toxicological assessment must be contextualized by the compound's

expected biological activity and disposition.

Parameter
Reported Value /

Characteristic
Reference

Target Receptors 5-HT2A (Agonist), 5-HT2C [1]

Receptor Affinity (Ki)
5-HT2A: 49–351 nM, 5-HT2C:

50 nM
[1]

Potency (vs. DOM)
Approximately one-third as

potent as DOM
[1]

Route of Administration Oral [1]

Dosage (Human, anecdotal) 15 to 25 mg [1][2]

Duration of Action 6 to 8 hours [1][2]

Metabolism (Predicted)

Likely metabolized by

Cytochrome P450 enzymes,

similar to DOM.[3]

N/A

Proposed In Vitro Toxicology Screening
The initial phase of toxicological screening for Psi-DOM should focus on in vitro assays to

identify potential liabilities at the cellular level. These assays are crucial for early hazard

identification and can guide the design of subsequent in vivo studies.

Cytotoxicity Assays
Objective: To determine the concentration of Psi-DOM that induces cell death and to establish

a preliminary therapeutic index.

Experimental Protocol:

Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g.,

HepG2) to assess potential hepatotoxicity, and a neuronal cell line (e.g., SH-SY5Y) given the

compound's psychoactive nature.
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Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a

similar colorimetric assay that measures metabolic activity as an indicator of cell viability.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

Psi-DOM is added in a series of increasing concentrations.

Cells are incubated for a standard period (e.g., 24 or 48 hours).

The assay reagent is added, and after incubation, the absorbance is read using a plate

reader.

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is

calculated.

Genotoxicity Assays
Objective: To assess the potential for Psi-DOM to cause damage to genetic material (DNA).

Experimental Protocol:

Bacterial Reverse Mutation Assay (Ames Test):

Principle: This test uses several strains of Salmonella typhimurium with mutations in genes

involved in histidine synthesis. A positive result is indicated by an increase in the number

of revertant colonies, suggesting that the test substance is a mutagen.

Procedure: The bacterial strains are exposed to various concentrations of Psi-DOM, both

with and without a metabolic activation system (S9 fraction from rat liver) to mimic

mammalian metabolism.

In Vitro Micronucleus Assay:

Principle: This assay detects chromosomal damage. Micronuclei are small nuclei that form

in addition to the main nucleus in a cell, resulting from chromosome fragments or whole

chromosomes that were not incorporated into the daughter nuclei during cell division.
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Procedure: A suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood

lymphocytes) is exposed to Psi-DOM. After treatment, the cells are stained, and the

frequency of micronucleated cells is determined by microscopy or flow cytometry.

Proposed In Vivo Acute Toxicity Study
Following the in vitro assessment, a single-dose acute toxicity study in a rodent model is

necessary to understand the systemic effects of Psi-DOM.

Objective: To determine the median lethal dose (LD50) and to identify the clinical signs of

toxicity and target organs.

Experimental Protocol:

Animal Model: Sprague Dawley rats or BALB/c mice (both male and female).

Route of Administration: Oral gavage, consistent with the intended human route of

administration.

Procedure (Up-and-Down Procedure or Fixed Dose Method):

Animals are dosed sequentially with increasing or decreasing doses of Psi-DOM.

A detailed clinical observation is conducted, noting any changes in behavior, appearance,

and physiological functions.

Body weight is recorded daily.

The observation period is typically 14 days.

Endpoint: At the end of the study, surviving animals are euthanized. A gross necropsy is

performed on all animals, and key organs are collected for histopathological examination.
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Parameter Methodology Endpoint

Cytotoxicity
MTT Assay (HepG2, SH-SY5Y

cells)

IC50 (Concentration inhibiting

50% of cell viability)

Genotoxicity Ames Test (S. typhimurium) Revertant colony count

Genotoxicity
In Vitro Micronucleus Assay

(CHO-K1 cells)

Frequency of micronucleated

cells

Acute Systemic Toxicity Single-dose study in rats (oral)
LD50, clinical signs, target

organ toxicity
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Caption: Proposed 5-HT2A receptor signaling cascade for Psi-DOM.

Experimental Workflow
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Caption: A tiered workflow for the initial toxicology screening of Psi-DOM.

Conclusion
The proposed initial toxicology screening for Psi-DOM provides a foundational framework for

assessing its safety profile. This multi-faceted approach, combining in vitro and in vivo

methodologies, is essential for identifying potential cytotoxic, genotoxic, and acute systemic

hazards. The data generated from these studies will be critical for informing the risk

assessment and guiding any future development of this compound. It is imperative that such a

screening program is conducted under rigorous, standardized protocols to ensure data quality

and reliability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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